molecular formula C26H25N3O6S2 B2844072 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 894242-88-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2844072
CAS No.: 894242-88-7
M. Wt: 539.62
InChI Key: HXTLBNGLPDDXTH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O6S2 and its molecular weight is 539.62. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on enzyme inhibition and anticancer properties.

Synthesis and Structure

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The synthesis pathway typically includes the reaction of 2-bromo-N-(un/substituted phenyl)acetamides with sulfonamide intermediates to yield the target compound. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results in inhibiting AChE, an important target for Alzheimer's disease treatment. In vitro assays indicated that it exhibits significant inhibition activity with an IC50 value comparable to known inhibitors like physostigmine .
  • α-Glucosidase Inhibition : It also demonstrated inhibitory effects against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The inhibition of this enzyme can help in controlling postprandial blood glucose levels .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines:

  • Cell Line Studies : Preliminary tests showed that it inhibits the proliferation of several cancer cell lines, including those derived from leukemia and breast cancer. The compound exhibited a reduction in cell viability ranging from 30% to 50% across different concentrations tested .
  • Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds with similar structures:

CompoundBiological ActivityIC50 Value
Compound AAChE Inhibition46.42 µM
Compound Bα-Glucosidase InhibitionIC50 not specified
Compound CAnticancer (Breast Cancer)31.50% growth inhibition

These findings suggest that modifications in the benzodioxin structure can significantly affect biological activity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S2/c1-32-19-5-3-16(13-21(19)33-2)7-9-29-25(31)24-18(8-12-36-24)28-26(29)37-15-23(30)27-17-4-6-20-22(14-17)35-11-10-34-20/h3-6,8,12-14H,7,9-11,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTLBNGLPDDXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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